molecular formula C16H18N2O3 B7585655 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one

Cat. No. B7585655
M. Wt: 286.33 g/mol
InChI Key: JEBKCYICXBLDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one, also known as TFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for investigating various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one involves its binding to dopamine D3 receptors, which are predominantly localized in the mesolimbic system of the brain. This binding results in the inhibition of dopamine release, which in turn leads to the modulation of various physiological and behavioral processes. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has also been shown to modulate the activity of other neurotransmitter systems, such as serotonin and norepinephrine, although the exact mechanisms underlying these effects are not yet fully understood.
Biochemical and Physiological Effects
4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine release, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has been shown to modulate the activity of various other neurotransmitter systems, such as serotonin and norepinephrine. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has also been shown to have anxiolytic and antidepressant effects in animal models, although the exact mechanisms underlying these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one in lab experiments is its selectivity for dopamine D3 receptors. This selectivity allows researchers to investigate the specific roles of these receptors in various physiological and behavioral processes, without affecting other neurotransmitter systems. However, one of the limitations of using 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one. One area of interest is the development of more potent and selective analogs of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one that could be used in lower concentrations and with fewer side effects. Another area of interest is the investigation of the effects of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one on other neurotransmitter systems, such as glutamate and GABA. Finally, the potential therapeutic applications of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one in neuropsychiatric disorders such as addiction and schizophrenia warrant further investigation.
Conclusion
In conclusion, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique structure and selectivity for dopamine D3 receptors make it an attractive candidate for investigating various biochemical and physiological processes. Although there are some limitations to its use in lab experiments, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has the potential to shed light on the roles of specific neurotransmitter systems in various neuropsychiatric disorders.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one involves the reaction of 3-phenylpiperazine with 4-hydroxy-2H-pyran-6-carboxylic acid followed by the addition of a carbonyl group. This process results in the formation of a white crystalline powder that is soluble in organic solvents such as dichloromethane and methanol.

Scientific Research Applications

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has been extensively studied for its potential applications in scientific research. It has been used as a tool in various studies to investigate the roles of different neurotransmitters and receptors in the brain. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has been shown to selectively modulate the activity of dopamine D3 receptors, which are implicated in various neuropsychiatric disorders such as addiction and schizophrenia. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one has also been used to study the effects of serotonin and norepinephrine on the brain, as well as the interactions between different neurotransmitter systems.

properties

IUPAC Name

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3-phenylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-14(12-6-2-1-3-7-12)18(10-9-17-15)16(20)13-8-4-5-11-21-13/h1-3,6-8,14H,4-5,9-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBKCYICXBLDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)C(=O)N2CCNC(=O)C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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